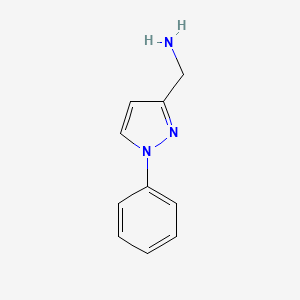

(1-phenyl-1H-pyrazol-3-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpyrazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHPGUCJGZFJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034024-59-3 | |

| Record name | (1-phenyl-1H-pyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenyl 1h Pyrazol 3 Yl Methanamine and Its Precursors

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the 1-phenylpyrazole (B75819) scaffold is a critical first step, achievable through various robust synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions and Their Regioselectivity

The most classical and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org In the context of synthesizing precursors for (1-phenyl-1H-pyrazol-3-yl)methanamine, the reaction between phenylhydrazine (B124118) and a suitable 1,3-dicarbonyl compound is paramount.

A significant challenge in the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines like phenylhydrazine is the control of regioselectivity, which can lead to the formation of two possible regioisomers. organic-chemistry.org The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. For instance, the condensation of phenylhydrazine with ethyl acetoacetate (B1235776) can yield two different pyrazolone (B3327878) products. However, specific reaction conditions, such as the use of nano-ZnO as a catalyst, have been shown to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol with excellent yield and selectivity. nih.gov Similarly, highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, resulting in high yields. organic-chemistry.org

The Knorr synthesis, a classic cyclocondensation, typically involves the reaction of β-ketoesters with hydrazines. nih.gov The regioselectivity is often directed by the difference in reactivity between the two carbonyl groups of the β-dicarbonyl compound. The more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen atom of the phenylhydrazine.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product | Ref |

| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, r.t. | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| Phenylhydrazine | 1,3-Dicarbonyl compound | Ethanol (B145695), [Ce(L-Pro)2]2(Oxa) | 1-Phenyl-3,5-disubstituted pyrazole | rsc.org |

Multi-Component Reaction Pathways to Pyrazole Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govmdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. nih.govorganic-chemistry.org

One such approach involves the one-pot reaction of aldehydes, β-ketoesters, and hydrazines. nih.gov For instance, a three-component synthesis of persubstituted pyrazoles can be achieved using aldehydes, β-ketoesters, and hydrazines catalyzed by Yb(PFO)₃. nih.gov Another strategy involves the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then react with hydrazines in a consecutive multicomponent fashion to yield pyrazoles. nih.gov

Copper-catalyzed MCRs have also been employed for the synthesis of 1,3-substituted pyrazoles. A protocol utilizing enaminones, hydrazine, and various aryl halides allows for the introduction of an aryl substituent at the 1-position of the pyrazole ring. researchgate.net The mechanism involves the initial cyclization of the hydrazine with the enaminone, followed by a Ullmann coupling with the aryl halide. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Ref |

| Aldehydes | β-Ketoesters | Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | nih.gov |

| Enaminones | Hydrazine | Aryl halides | Copper catalyst | 1,3-Disubstituted pyrazoles | researchgate.net |

| Phenyl hydrazine | Benzaldehyde derivatives | Malononitrile | LDH@PTRMS@DCMBA@CuI | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles | rsc.org |

Synthesis of Substituted Phenylpyrazole Intermediates

To arrive at this compound, it is often strategic to first synthesize a phenylpyrazole intermediate bearing a functional group at the 3-position that can be readily converted to the methanamine moiety. Key intermediates include 1-phenyl-1H-pyrazole-3-carbonitrile and 1-phenyl-1H-pyrazole-3-carbaldehyde.

The synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved from acetophenone (B1666503) and hydrazine through a two-step process involving a Knoevenagel condensation followed by a cyclization reaction. atlantis-press.com For the synthesis of pyrazole-3-carbaldehydes, the Vilsmeier-Haack reaction is a prominent method. This reaction involves the formylation of hydrazones using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). nih.govresearchgate.net For example, 1-phenyl-3-substituted-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of the corresponding acetophenone phenylhydrazones. researchgate.net

Another important precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, can be synthesized via a multicomponent reaction between phenyl hydrazine, an aldehyde, and malononitrile. rsc.orgchim.it This provides a versatile scaffold for further functionalization.

Introduction and Derivatization of the Methanamine Moiety

Once the 1-phenylpyrazole core is established with a suitable functional group at the 3-position, the next critical phase is the introduction of the methanamine side chain. This is typically achieved through the reduction of a nitrile or an aldehyde, or via other advanced amination techniques.

Advanced Amination Techniques for Pyrazole Scaffolds

Advanced amination techniques offer direct and efficient routes to introduce amino functionalities onto the pyrazole ring or its side chains. One such method is the reductive amination of pyrazole-3-carbaldehydes. mdpi.comdocumentsdelivered.com This reaction involves the condensation of the aldehyde with an amine (such as ammonia (B1221849) or a primary amine) to form an imine, which is then reduced in situ to the corresponding amine. documentsdelivered.com For instance, the reduction of Schiff's bases, derived from the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with benzylamine, using sodium borohydride (B1222165) yields the corresponding N-benzyl-methanamine derivative. researchgate.net

Direct C-H amination represents a more atom-economical approach, although it is still a developing area for pyrazoles. Copper-promoted direct coupling of C-H/N-H bonds has been reported for the dimerization of 5-aminopyrazoles, indicating the potential for direct C-N bond formation on the pyrazole ring under specific catalytic conditions. mdpi.comnih.gov

Another advanced strategy involves the electrophilic amination of primary amines with an oxaziridine (B8769555) reagent to generate N-Boc protected hydrazines in situ, which can then be used in a one-pot synthesis of 1,3,5-trisubstituted pyrazoles by reacting with a 1,3-diketone. organic-chemistry.org This method provides an indirect route to N-substituted pyrazoles from primary amines.

| Precursor | Reagents | Technique | Product | Ref |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various amines, Sodium triacetoxyborohydride | Reductive Amination | N-Substituted (pyrazol-4-yl)methanamines | documentsdelivered.com |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Benzylamine, Sodium borohydride | Reductive Amination | N-Benzyl-(pyrazol-4-yl)methanamine | researchgate.net |

| Primary Amines | N-Boc-oxaziridine, 1,3-Diketone | One-pot Electrophilic Amination/Cyclization | 1,3,5-Trisubstituted Pyrazole | organic-chemistry.org |

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a powerful and clean method for the reduction of nitriles and aldehydes to form primary amines. The conversion of 1-phenyl-1H-pyrazole-3-carbonitrile to this compound is a key application of this technique. This transformation is typically carried out using a heterogeneous catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial for achieving high yields and avoiding side reactions.

Similarly, the catalytic hydrogenation of 1-phenyl-1H-pyrazole-3-carbaldehyde can also yield the desired methanamine, often via an intermediate oxime or through direct reductive amination in the presence of ammonia and a reducing agent. While specific examples detailing the catalytic hydrogenation of 1-phenyl-1H-pyrazole-3-carbonitrile to the target methanamine are not extensively detailed in the provided context, the reduction of nitriles to primary amines is a well-established and fundamental transformation in organic synthesis.

Functional Group Interconversion Strategies to Methanamine

The synthesis of this compound often involves the initial construction of the 1-phenyl-1H-pyrazole core, followed by the introduction or modification of a functional group at the C3 position to yield the desired methanamine. Functional group interconversion (FGI) is a key strategy in this process, allowing for the conversion of a precursor functional group into the target aminomethyl group. ub.eduimperial.ac.uk Common precursors for the methanamine group include nitriles, aldehydes, amides, and azides. The reduction of these functional groups is a widely employed method.

Reduction of Nitriles: The reduction of (1-phenyl-1H-pyrazol-3-yl)carbonitrile is a direct route to this compound. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is an effective method. vanderbilt.edu Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆) can also be utilized for this conversion. vanderbilt.edu

Reductive Amination of Aldehydes: (1-Phenyl-1H-pyrazol-3-yl)carbaldehyde serves as a versatile precursor. umich.eduresearchgate.net It can be converted to the corresponding methanamine via reductive amination. This process involves the reaction of the aldehyde with an amine source, such as ammonia or a protected amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Reduction of Amides: The corresponding carboxamide, (1-phenyl-1H-pyrazol-3-yl)carboxamide, can also be reduced to the methanamine. Strong reducing agents like LiAlH₄ are typically required for the reduction of amides. vanderbilt.edu

Reduction of Azides: Another synthetic route involves the conversion of a suitable precursor, such as a halomethylpyrazole, to an azidomethylpyrazole. The subsequent reduction of the azide (B81097) group, which can be accomplished by catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like LiAlH₄ or triphenylphosphine (B44618) (PPh₃)/H₂O, yields the primary amine. vanderbilt.edu

The choice of precursor and reduction method depends on factors such as the availability of starting materials, the desired scale of the reaction, and the compatibility of other functional groups present in the molecule.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance safety. greenchemistry-toolkit.orguniroma1.it These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. researchgate.netnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inheteroletters.orgresearchgate.net The use of microwave irradiation can accelerate the synthesis of the pyrazole core and subsequent functional group manipulations. For instance, the condensation reaction between a 1,3-dicarbonyl compound and phenylhydrazine to form the 1-phenyl-1H-pyrazole ring can be efficiently carried out under microwave irradiation, often in the absence of a solvent. rasayanjournal.co.innih.govdergipark.org.tr

A study by Rasayan Journal of Chemistry highlights a microwave-assisted method for synthesizing N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides. The reaction of 1-(4-phenylsulphonamidophenl)-3-aryl-2,3-dibromopropanone with hydrazine hydrate (B1144303) or phenyl hydrazine under microwave irradiation for 5-6 minutes proceeded smoothly without a catalyst, offering better yields in a shorter time compared to conventional heating. rasayanjournal.co.in This demonstrates the potential of microwave-assisted protocols for the efficient synthesis of complex pyrazole derivatives.

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Pyrazole formation | Reflux in ethanol for several hours | Microwave irradiation for 2-10 minutes | rasayanjournal.co.indergipark.org.tr |

| Vilsmeier-Haack reaction | Conventional heating | Microwave irradiation for 5-6 minutes | dergipark.org.tr |

| Suzuki-Miyaura coupling | Conventional heating | Microwave irradiation | dergipark.org.tr |

Solvent-Free and Aqueous Medium Reaction Development

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net To this end, solvent-free and aqueous medium reactions have been developed for the synthesis of pyrazoles.

Solvent-free reactions, often conducted by grinding the reactants together or by heating a neat mixture of reactants (sometimes with a solid support), can lead to highly efficient and environmentally benign processes. researchgate.net A study on the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone demonstrated a solvent-free oxidative amidation of an aldehyde with pyrazole, resulting in a clean reaction with a high yield. mdpi.com Similarly, the reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one (B1213515) on solid Al₂O₃ at room temperature yielded 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one in a one-step, solvent-free process. mdpi.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The development of pyrazole syntheses in aqueous media is a significant step towards more sustainable chemical manufacturing. While the hydrophobic nature of some organic reactants can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate these reactions. mdpi.com Research has shown the successful synthesis of pyrazole derivatives in aqueous media, highlighting the potential for developing an aqueous-based synthesis of this compound. mdpi.comnih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalysts is crucial for green synthesis. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and with greater atom economy. nih.govias.ac.in

For pyrazole synthesis, a variety of catalysts have been explored:

Nano-catalysts: Nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.comnih.gov

Copper Catalysts: Copper-based catalysts have been employed in various pyrazole syntheses, including aerobic oxidative cyclization reactions. nih.gov Copper(I) salts have shown good performance in these transformations. nih.gov

Iodine-catalyzed reactions: Iodine has been used as a catalyst for the synthesis of pyrazole derivatives from aldehyde hydrazones and electron-deficient olefins. nih.gov

Heterogeneous Catalysts: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry. researchgate.net Amberlyst-70, a solid acid catalyst, has been used for the aqueous synthesis of pyrazoles. mdpi.com

The selection of an appropriate catalyst can significantly improve the efficiency and selectivity of the synthesis of this compound and its precursors, while adhering to the principles of green chemistry.

Scalable Synthesis and Flow Chemistry Methodologies for Pyrazole Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and efficiency. researchgate.netmdpi.com Flow chemistry has emerged as a powerful technology to address these challenges in the synthesis of pyrazole derivatives. researchgate.netnih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This approach offers several advantages over traditional batch processing:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to improved reaction rates and selectivity. mdpi.com

Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. researchgate.netnih.gov

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, rather than by increasing the size of the reactor. mdpi.com

Automation and Integration: Flow systems can be readily automated, allowing for precise control over reaction parameters and the integration of multiple reaction and purification steps into a continuous process. researchgate.net

Several studies have demonstrated the successful application of flow chemistry to the synthesis of pyrazoles. mdpi.comrsc.orgrsc.org For example, a continuous-flow process for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles has been described, involving the reaction of terminal aryl alkynes with n-BuLi followed by coupling with acyl chlorides and subsequent reaction with hydrazines. mdpi.com Another flow-based approach involves the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination to produce 3,5-disubstituted pyrazoles. rsc.orgrsc.org

The application of flow chemistry to the synthesis of this compound could involve a multi-step continuous process, starting from simple precursors and incorporating the necessary functional group interconversions within the flow system. This would enable a safe, efficient, and scalable production of this important pyrazole derivative.

Chemical Reactivity and Advanced Functionalization of 1 Phenyl 1h Pyrazol 3 Yl Methanamine

Transformations at the Methanamine Nitrogen

The primary amine group is a key site for various chemical modifications, including acylation, alkylation, arylation, and condensation reactions.

Acylation: The nitrogen atom of the methanamine group can be readily acylated using various acylating agents. For instance, the reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. A notable example is the synthesis of 4-acyl-1-phenyl-3-methyl-pyrazolones-5, where condensations of acid chlorides or anhydrides with 1-phenyl-3-methyl-pyrazolone-5 in dioxane, catalyzed by suspended calcium hydroxide, yield 4-acylated derivatives. scispace.comrsc.org This method has been successfully used to prepare a variety of acyl derivatives. scispace.com

Alkylation: N-alkylation of the pyrazole (B372694) ring can be achieved under basic conditions, which involves deprotonating the nitrogen followed by the addition of an electrophile like an alkyl halide. semanticscholar.org A newer method utilizes trichloroacetimidate electrophiles and a Brønsted acid catalyst for the N-alkylation of pyrazoles, providing good yields for benzylic, phenethyl, and benzhydryl trichloroacetimidates. semanticscholar.org Phase transfer catalysis has also been employed for the alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole, resulting in both O- and C-alkylated products. researchgate.net

Arylation: While direct N-arylation of the methanamine nitrogen is less common, the pyrazole ring itself can undergo arylation. Palladium-catalyzed C3-arylation of (1H) indazoles and pyrazoles has been achieved using a Pd(II)/Phen catalyst with aryl iodides or bromides. nih.govrsc.org

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chlorides/anhydrides, base (e.g., Ca(OH)₂), dioxane | N-acylated (1-phenyl-1H-pyrazol-3-yl)methanamine (Amides) |

| Alkylation | Trichloroacetimidates, Brønsted acid catalyst (e.g., CSA) | N-alkylated pyrazoles |

| Alkylation | Alkyl halides, strong base | N-alkylated pyrazoles |

| Arylation | Aryl halides, Pd(II)/Phen catalyst, base (e.g., Cs₂CO₃), toluene | C3-arylated pyrazoles |

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. masterorganicchemistry.comoperachem.com The formation of the C=N double bond is a reversible process, and the equilibrium can be shifted towards the product by removing water. operachem.com

For example, the reaction of pyrazole-1-carbaldehyde with substituted aromatic anilines in the presence of sodium hydroxide in ethanol (B145695) yields imines. researchgate.net Similarly, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with various aromatic amines in ethanol with a few drops of glacial acetic acid to form Schiff bases. scielo.org.co

The Schiff bases derived from this compound are versatile intermediates for the synthesis of more complex heterocyclic systems. These compounds have been synthesized from pyrazole derivatives and various amines, such as 4-amino antipyrine. scielo.org.co The general procedure involves refluxing an ethanolic solution of the pyrazole carbaldehyde and the amine with a catalytic amount of glacial acetic acid. scielo.org.co

These Schiff bases can be further modified. For instance, they can undergo cycloaddition reactions. An example is the synthesis of oxazepinone via a (2+5) cyclo-addition reaction between an imine and an anhydride. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Pyrazole Rings

The aromatic character of both the phenyl and pyrazole rings allows for electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the substituents on each ring.

On the Pyrazole Ring: Electrophilic substitution on the pyrazole ring generally occurs at the C4 position. rrbdavc.orgscribd.com This is because attack at the C3 and C5 positions leads to a highly unstable, positively charged azomethine intermediate. rrbdavc.org Reactions such as nitration, sulfonation, and halogenation predominantly yield the 4-substituted product. scribd.comcdnsciencepub.comresearchgate.net For 1-phenylpyrazole (B75819), nitration with "acetyl nitrate" occurs selectively at the 4-position of the pyrazole ring. cdnsciencepub.com However, the reaction conditions can influence the outcome. In strongly acidic solvents, the pyrazole ring can be protonated, deactivating it towards electrophilic attack and leading to substitution on the phenyl ring instead. cdnsciencepub.com

On the Phenyl Ring: When the pyrazole ring is deactivated by protonation under strongly acidic conditions, electrophilic substitution, such as nitration, occurs on the phenyl ring, primarily at the para-position. cdnsciencepub.com

Nucleophilic substitution reactions on the pyrazole ring are also possible, particularly at the C3 and C5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms. researchgate.net

| Reaction Type | Ring | Position of Attack | Reagents and Conditions | Product |

| Nitration | Pyrazole | C4 | HNO₃/H₂SO₄ | 4-Nitro-1-phenylpyrazole |

| Sulfonation | Pyrazole | C4 | Fuming H₂SO₄ | 1-Phenylpyrazole-4-sulfonic acid |

| Bromination | Pyrazole | C4 | Bromine in chloroform | 4-Bromo-1-phenylpyrazole |

| Nitration | Phenyl | para | Nitrating agent in strongly acidic media | 1-(4-Nitrophenyl)pyrazole |

Transition Metal-Catalyzed Coupling and Cross-Coupling Reactions

Transition metal catalysis has become a powerful tool for the functionalization of pyrazoles. nih.govrsc.orgbohrium.comdntb.gov.uarsc.org These methods often involve the direct C-H functionalization of the pyrazole ring, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.orgrsc.org

Palladium catalysts are commonly used for C-C bond formation. bohrium.com A robust protocol for the Pd(II)-catalyzed C3-arylation of (1H) indazoles and pyrazoles has been developed, which is a significant achievement due to the generally poor reactivity of the C3 position. nih.govrsc.org This direct C3-arylation can be performed with aryl iodides or bromides without the need for silver additives. nih.govrsc.org

Rhodium-catalyzed reactions have also been explored. For example, 1-phenylpyrazole undergoes cyclometallation with rhodium trichloride.

These transition metal-catalyzed reactions enable a wide range of transformations, including arylation, alkenylation, and the formation of C-heteroatom bonds. rsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. bohrium.com

Oxidation and Reduction Processes Involving this compound

The this compound molecule contains moieties that can undergo both oxidation and reduction.

Oxidation: The primary amine of the methanamine group can be oxidized. While specific examples for this compound are not detailed in the provided context, primary amines can generally be oxidized to various products, including imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. Pyrazole rings themselves are generally stable to oxidation, but under harsh conditions, ring cleavage can occur. An acyl pyrazole derivative has been prepared through an oxidative functionalization reaction of an aldehyde with pyrazole using an oxoammonium salt as the oxidant. mdpi.com

Reduction: The pyrazole ring is aromatic and thus resistant to reduction under typical catalytic hydrogenation conditions that would reduce a simple double bond. However, the phenyl ring can be hydrogenated under more forcing conditions (high pressure and temperature) using catalysts like rhodium on carbon. Imines formed from the methanamine group can be readily reduced to secondary amines using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com

Investigation of Tautomerism and Isomerization Pathways in Pyrazole-Methanamine Systems

The tautomeric and isomeric landscapes of pyrazole-methanamine systems, particularly involving this compound, are critical determinants of their chemical reactivity and functionalization potential. The interconversion between different tautomers and isomers can proceed through various pathways, each with distinct energy barriers and intermediates. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating these complex processes.

Research into the tautomerism of substituted pyrazoles has established that the electronic nature of the substituents significantly influences the relative stability of the possible tautomeric forms. For pyrazoles with substituents at the 3(5)-position, a dynamic equilibrium exists between the 1H- and 2H-tautomers. The methanamine group (-CH₂NH₂) at the 3-position of the pyrazole ring in this compound is considered an electron-donating group. Theoretical studies on similarly substituted pyrazoles suggest that electron-donating groups tend to stabilize the tautomer where the substituent is at the 3-position.

Isomerization in N-substituted pyrazoles, which involves the migration of a substituent between the two nitrogen atoms of the pyrazole ring, is a thermodynamically and kinetically challenging process under standard conditions due to high activation energy barriers. High-temperature conditions have been explored to overcome these barriers.

Tautomeric and Isomeric Forms of this compound Systems

The primary tautomeric and isomeric forms relevant to the this compound system are depicted below. Computational studies allow for the calculation of the relative energies of these forms and the activation energies for their interconversion.

| Structure | Systematic Name | Description |

| This compound | The primary isomer of interest. | |

| (2-phenyl-2H-pyrazol-3-yl)methanamine | An isomer resulting from the migration of the phenyl group to the N2 position. | |

| (1-phenyl-1H-pyrazol-5-yl)methanamine | An isomer where the methanamine group is at the 5-position. |

Detailed Research Findings from Computational Studies

Computational investigations into the proton transfer reactions in pyrazole derivatives have revealed that intramolecular proton transfer, a key step in tautomerization, has high activation energy barriers. nih.gov The presence of assisting molecules like water or ammonia (B1221849) can significantly lower these barriers.

The following table summarizes representative theoretical data for isomerization processes in related N-substituted pyrazole systems, providing an estimation of the energetic landscape for this compound.

| Isomerization Process | Model System | Computational Method | Activation Gibbs Energy (ΔG‡) (kcal/mol) | Thermodynamic Energy Difference (ΔG) (kcal/mol) |

| N1 to N2 Phenyl Migration | 1,5-diphenylpyrazole | DFT | ~56 | < 5 |

This data is based on a model system and serves as an approximation for the isomerization of this compound. nih.gov

The high activation energy for the N1 to N2 phenyl migration suggests that this isomerization is unlikely to occur under normal conditions and may require significant energy input, such as high temperatures. nih.gov The small thermodynamic energy difference between the isomers indicates that the equilibrium may not strongly favor one isomer over the other once the activation barrier is overcome. nih.gov

Further computational studies focusing specifically on the this compound system are necessary to provide more precise quantitative data on its tautomeric and isomeric equilibria and the corresponding reaction pathways. Such studies would involve calculating the relative energies of all possible tautomers and isomers and mapping the potential energy surface for their interconversion to identify the transition states and activation barriers.

In Depth Spectroscopic and Structural Elucidation Studies of 1 Phenyl 1h Pyrazol 3 Yl Methanamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (1-phenyl-1H-pyrazol-3-yl)methanamine, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR techniques is essential for unambiguous assignment of all signals and a comprehensive understanding of its structure.

Two-dimensional NMR experiments are crucial for deciphering the complex spin systems within this compound by spreading the information across two frequency axes. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.comlibretexts.org For the target molecule, COSY would be expected to show correlations between the vicinal protons on the phenyl ring (ortho, meta, and para positions). It would also confirm the coupling between the methylene (B1212753) (-CH₂) protons and the amine (-NH₂) protons of the methanamine group, provided the N-H exchange rate is not too rapid.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). wikipedia.orgyoutube.com This is invaluable for assigning carbon signals. For this compound, HSQC would definitively link the proton signals of the pyrazole (B372694) ring (H4, H5), the phenyl ring, and the methylene group to their corresponding carbon atoms (C4, C5, phenyl carbons, and the -CH₂ carbon).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations, typically over two to three bonds, between protons and carbons. youtube.com This technique is critical for piecing together the molecular skeleton. Key expected HMBC correlations would include:

The methylene protons (-CH₂) to the C3 and C4 carbons of the pyrazole ring.

The H5 proton of the pyrazole ring to the C3 carbon and the ipso-carbon of the phenyl ring.

The ortho-protons of the phenyl ring to the N1-attached ipso-carbon and the C5 carbon of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining conformation. For this molecule, NOESY could reveal through-space interactions between the ortho-protons of the phenyl ring and the H5 proton of the pyrazole ring, providing insight into the relative orientation of the two rings.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| Pyrazole H4 | Pyrazole H5 | Pyrazole C4 | Pyrazole C3, Pyrazole C5 |

| Pyrazole H5 | Pyrazole H4 | Pyrazole C5 | Pyrazole C3, Phenyl C-ipso |

| Methylene (-CH₂) | Amine (-NH₂) | Methylene C | Pyrazole C3, Pyrazole C4 |

| Amine (-NH₂) | Methylene (-CH₂) | - | Methylene C |

| Phenyl H-ortho | Phenyl H-meta | Phenyl C-ortho | Phenyl C-ipso, Phenyl C-meta |

| Phenyl H-meta | Phenyl H-ortho, Phenyl H-para | Phenyl C-meta | Phenyl C-ortho, Phenyl C-para |

| Phenyl H-para | Phenyl H-meta | Phenyl C-para | Phenyl C-meta |

While solution-state NMR provides information on molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure of materials in their solid form. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can distinguish between different physical forms, such as crystalline polymorphs and amorphous states. For pyrazole derivatives, ssNMR has been used to study tautomeric prevalence in the solid state, which often corresponds to the most abundant tautomer in solution. mdpi.com Differences in crystal packing and molecular conformation between polymorphs would lead to distinct chemical shifts and peak widths in the ¹³C and ¹⁵N ssNMR spectra, making it a powerful tool for characterizing the solid forms of this compound.

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as tautomerism and conformational changes. While the N1-substitution in this compound prevents the common prototropic tautomerism seen in N-unsubstituted pyrazoles, DNMR can still be used to study conformational dynamics. mdpi.comfu-berlin.de The primary dynamic process amenable to DNMR study would be the restricted rotation around the N1-C(ipso) bond connecting the pyrazole and phenyl rings. At low temperatures, this rotation may slow sufficiently to cause broadening or decoalescence of the signals for the ortho- and meta-protons of the phenyl ring, allowing for the determination of the rotational energy barrier.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₁N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined.

The fragmentation pathway in mass spectrometry provides structural information based on how the molecule breaks apart. For phenylpyrazole derivatives, fragmentation often involves characteristic losses. A plausible electron ionization (EI) fragmentation pathway for this compound could include:

Loss of the aminomethyl group: Cleavage of the C3-CH₂ bond to form a stable 1-phenylpyrazolium cation.

Formation of a tropylium-like ion: Rearrangement and loss of HCN from the pyrazole ring.

Phenyl cation formation: Loss of the entire pyrazolemethanamine moiety, resulting in a C₆H₅⁺ ion.

Benzylic cleavage: Loss of an amino radical (•NH₂) to form an iminium ion [M-16]⁺.

Table 2: Predicted HRMS Data and Key Fragments

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₁₀H₁₁N₃ | 173.0953 |

| [M+H]⁺ | C₁₀H₁₂N₃ | 174.1026 |

| [M-CH₂NH₂]⁺ | C₉H₇N₂ | 143.0604 |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 |

Single-Crystal X-ray Diffraction Analysis: Molecular Conformation and Intermolecular Interactions

Molecular Conformation: The pyrazole ring is expected to be essentially planar. The phenyl ring will also be planar but is likely twisted relative to the pyrazole ring, with a dihedral angle influenced by steric hindrance and crystal packing forces. The C3-methanamine side chain will adopt a conformation that minimizes steric interactions with the pyrazole ring.

Intermolecular Interactions: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the pyrazole nitrogen atom (N2) is a hydrogen bond acceptor. In the solid state, it is highly probable that extensive intermolecular hydrogen bonding networks of the N-H···N type would be observed, linking adjacent molecules into chains, sheets, or more complex three-dimensional architectures. C-H···π interactions involving the phenyl and pyrazole rings may also contribute to the stability of the crystal packing. researchgate.net

Table 3: Representative Bond Lengths and Angles from Analogous Phenylpyrazole Structures

| Parameter | Typical Value | Description |

| N1-N2 bond length | ~1.37 Å | Typical N-N bond in a pyrazole ring |

| N1-C5 bond length | ~1.36 Å | Pyrazole ring bond |

| C3-C4 bond length | ~1.39 Å | Pyrazole ring bond |

| N1-C(phenyl) bond length | ~1.43 Å | Bond connecting the two rings |

| Phenyl/Pyrazole Dihedral Angle | 10-40° | Twist between the two aromatic rings |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. The position and broadness of these bands can indicate the extent of hydrogen bonding. Aromatic C-H stretching from the phenyl and pyrazole rings would be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would produce a series of sharp bands in the 1400-1615 cm⁻¹ region. mdpi.com The C-N stretching vibrations would appear in the fingerprint region, typically around 1290-1350 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the symmetric vibrations of the aromatic rings. The characteristic "ring breathing" mode of the phenyl ring, often appearing as a strong, sharp band around 1000 cm⁻¹, would be a prominent feature. researchgate.net The N≡N stretching mode, which is a signature of diazonium salts, would be absent, confirming the integrity of the pyrazole ring structure. researchgate.net

Table 4: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3300-3500 | N-H stretching (amine) | FT-IR |

| 3000-3100 | Aromatic C-H stretching | FT-IR, Raman |

| 2850-2960 | Aliphatic C-H stretching (-CH₂) | FT-IR, Raman |

| 1580-1615 | Aromatic C=C stretching | FT-IR, Raman |

| 1450-1550 | Pyrazole ring C=N, C=C stretching | FT-IR, Raman |

| ~1000 | Phenyl ring breathing | Raman |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (if chiral derivatives are studied)

The study of chiral derivatives of this compound using chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is not documented in the available scientific literature. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties.

For chiroptical analysis to be relevant, a stereocenter would need to be introduced into the molecule. This could be achieved, for example, by substitution on the methylene bridge connecting the pyrazole ring to the amino group, or by the presence of a chiral substituent on the phenyl ring or the pyrazole ring itself. The synthesis of chiral pyrazole-3-carboxamides has been reported, indicating that synthetic strategies for introducing chirality into the pyrazole scaffold exist. researchgate.net

In such hypothetical chiral derivatives, CD and ORD spectroscopy would be invaluable tools for assigning the absolute configuration of the stereocenters. The Cotton effects observed in the CD spectrum, corresponding to the electronic transitions identified in the UV-Vis spectrum, would provide information about the spatial arrangement of the chromophores and their immediate chiral environment. However, without the synthesis and experimental investigation of such chiral derivatives of this compound, any discussion of their chiroptical properties remains speculative.

Computational and Theoretical Investigations of 1 Phenyl 1h Pyrazol 3 Yl Methanamine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic landscape of (1-phenyl-1H-pyrazol-3-yl)methanamine. eurasianjournals.com These calculations help in understanding the molecule's reactivity, stability, and intermolecular interaction sites.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For pyrazole (B372694) derivatives, the HOMO is often localized on the electron-rich pyrazole and phenyl rings, while the LUMO may be distributed across the aromatic system. The presence of the electron-donating methanamine group is expected to raise the HOMO energy level, potentially increasing the molecule's reactivity.

| Property | Description | Predicted Characteristics for this compound |

| Charge Distribution | The localization of partial positive and negative charges across the molecule. | Negative potential around pyrazole N2; Positive potential on amine hydrogens. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to have a significant dipole moment due to the asymmetrical arrangement of polar N-H and C-N bonds. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily localized on the phenyl and pyrazole rings; energy level is raised by the methanamine group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the π-system of the aromatic rings. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical stability and reactivity. | The magnitude of the gap influences the electronic transition properties and overall stability of the molecule. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a cornerstone of computational chemistry for investigating reaction mechanisms, allowing researchers to map potential energy surfaces and identify transition states. eurasianjournals.com For pyrazole derivatives, DFT studies have been instrumental in understanding processes like intramolecular proton transfer. researchgate.net

By calculating the energies of reactants, products, and intermediate structures, a complete reaction profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. researchgate.net Studies on related pyrazoles have shown that the choice of DFT functional is critical for accurately describing the system. researchgate.net Solvent effects, often simulated using models like the Polarizable Continuum Model (PCM), can significantly influence reaction barriers. For proton transfer reactions, increasing solvent polarity has been observed to raise the barrier height. researchgate.net These computational approaches can be applied to this compound to study its reactivity in various chemical transformations, such as N-alkylation or acylation, by identifying the most favorable reaction pathways and the structures of the corresponding transition states.

Molecular Dynamics (MD) Simulations of Conformational Dynamics and Intermolecular Interactions

MD simulations provide a means to explore the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For this compound, MD simulations can reveal the preferred orientations of the phenyl ring and the methanamine side chain relative to the pyrazole core. This conformational space is critical for understanding how the molecule interacts with other molecules, such as biological receptors or solvent molecules. nih.govnih.gov

Conformational Dynamics: The molecule is not static; the phenyl group and methanamine group can rotate around their single bonds. The dihedral angle between the phenyl and pyrazole rings is influenced by steric interactions. MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion.

Intermolecular Interactions: The structure of this compound allows for a variety of non-covalent interactions that govern its properties in condensed phases. nih.govimedpub.com The amine group can act as a hydrogen bond donor, while the pyrazole N2 atom can act as a hydrogen bond acceptor. imedpub.com Furthermore, the phenyl and pyrazole rings can participate in π-π stacking interactions. researchgate.net Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify these interactions from calculated electron densities, providing energies for specific bonds like N-H···N or C-H···π contacts. nih.govresearchgate.net

| Interaction Type | Potential Sites on this compound | Typical Energy (kcal/mol) |

| Hydrogen Bonding (Donor) | N-H bonds of the methanamine group | 3 - 10 |

| Hydrogen Bonding (Acceptor) | N2 atom of the pyrazole ring | 3 - 10 |

| π-π Stacking | Phenyl ring, Pyrazole ring | 1 - 5 |

| C-H···π Interactions | C-H bonds interacting with the phenyl or pyrazole π-systems | 0.5 - 2.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govjocpr.com For pyrazole derivatives, DFT methods have shown good correlation with experimental spectra. researchgate.net However, discrepancies can arise, often attributed to solvent effects not fully captured by the theoretical model. jocpr.com For this compound, the protons on the phenyl ring would be expected in the aromatic region (δ 7-8 ppm), while the CH2 and NH2 protons of the methanamine group would appear further upfield. mdpi.com The 13C NMR spectrum would show characteristic signals for the carbonyl group in related structures around 194.7 ppm, though this specific molecule lacks a carbonyl. mdpi.com The carbon attached to the methanamine group is expected to resonate around 145-155 ppm.

Vibrational (IR) Spectroscopy: DFT calculations can also compute vibrational frequencies. researchgate.net These theoretical spectra often show a good match with experimental Fourier-transform infrared (FTIR) spectra, aiding in the assignment of specific absorption bands to molecular vibrations, such as N-H stretching of the amine, C=N stretching within the pyrazole ring, and aromatic C-H bending. researchgate.netjocpr.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. nih.gov The calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., n → π* and π → π*) that give rise to the absorption bands observed in UV-Vis spectroscopy. mdpi.com

Theoretical Studies of Pyrazole-Methanamine Tautomerism and Proton Transfer Processes

Tautomerism is a characteristic feature of the pyrazole scaffold. globalresearchonline.net While the N1-phenyl substitution in this compound prevents the common annular prototropic tautomerism between the two ring nitrogens, other proton transfer processes are still relevant. mdpi.com

Theoretical studies are essential for evaluating the relative stabilities of different protonated forms (protomers) and the energy barriers associated with their interconversion. mdpi.com The protonation site of a molecule can be predicted by calculating its proton affinity (PA) or gas-phase basicity (GB) at different potential basic centers. jksus.org For the title compound, the most likely protonation sites are the pyrazole N2 atom and the amine nitrogen. Computational studies can determine which site is thermodynamically preferred. The electron-donating nature of the methanamine group at the C3 position is expected to influence the basicity of the pyrazole ring. mdpi.com Furthermore, solvent plays a crucial role; explicit solvent molecules (e.g., water) included in calculations have been shown to lower the energetic barriers for proton transfer by forming hydrogen-bonded bridges. mdpi.comrsc.org

Ligand-Metal Binding Affinity Predictions and Coordination Geometries

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net this compound possesses two potential donor sites: the sp2-hybridized nitrogen (N2) of the pyrazole ring and the sp3-hybridized nitrogen of the methanamine group. This allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

| Metal Ion Example | Common Coordination Number | Likely Geometry with Bidentate Ligands |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Cd(II) | 4 or 6 | Tetrahedral or Octahedral |

| Fe(II)/Fe(III) | 6 | Octahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

Unveiling the Potential of this compound in Advanced Materials and Catalysis

The versatile chemical compound this compound is emerging as a significant player in the fields of advanced materials science and non-biological catalysis. Its unique structural features, particularly its capacity to act as a ligand, have opened up new avenues for the development of novel metal complexes with intriguing properties and catalytic applications.

This article delves into the non-biological applications of this compound, focusing on its role in coordination chemistry and the catalytic functionalities of its derived metal complexes.

Methodological Advancements and Analytical Techniques in 1 Phenyl 1h Pyrazol 3 Yl Methanamine Research

Advanced Chromatographic Separation and Purification Techniques

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of chemical compounds. nih.gov For (1-phenyl-1H-pyrazol-3-yl)methanamine and related structures, High-Performance Liquid Chromatography (HPLC) and column chromatography are indispensable tools.

High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone for both analytical and preparative-scale separation. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly employed for pyrazole (B372694) derivatives. sielc.com In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation principle hinges on the differential partitioning of the compound between the two phases. For this compound, a mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape and resolution. sielc.comsielc.com The use of small particle columns can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Column Chromatography: For larger-scale purification, column chromatography is the method of choice. nih.govmdpi.com The stationary phase is typically silica (B1680970) gel or alumina. nih.gov In the purification of a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, an alumina-packed column was used with a gradient elution system of n-hexane and diethyl ether. mdpi.com A similar approach can be adapted for this compound, where the solvent polarity is gradually increased to elute the target compound from the column, effectively separating it from starting materials and byproducts.

Below is a table summarizing typical HPLC parameters used for the analysis of phenyl-pyrazole derivatives, which are applicable to this compound.

| Parameter | Description | Typical Value/Condition |

| Technique | High-Performance Liquid Chromatography | Reverse-Phase (RP-HPLC) |

| Stationary Phase | A nonpolar column with low silanol (B1196071) activity | Newcrom R1 or equivalent C18 |

| Mobile Phase | A mixture of an organic solvent and water with an acid | Acetonitrile (MeCN) and water with phosphoric acid or formic acid |

| Detection | UV-Vis Detector | Wavelength set to the absorbance maximum of the pyrazole ring |

| Application | Purity analysis, quantitative analysis, preparative separation | Suitable for both analytical and preparative scale |

Electrochemical Characterization and Redox Behavior Studies

Electrochemical studies, such as cyclic voltammetry, provide valuable insights into the redox properties of molecules, which is crucial for applications in materials science and medicinal chemistry. While specific electrochemical data for this compound is not extensively documented, its behavior can be inferred from studies on similar N-containing heterocyclic compounds like pyrazines. dtu.dk

The redox potential of such molecules is heavily influenced by the nature of the substituent groups attached to the heterocyclic ring. dtu.dk The this compound molecule contains:

A phenyl group at the N1 position, which is generally electron-withdrawing.

A methanamine group (-CH₂NH₂) at the C3 position, which can act as an electron-donating group.

| Substituent Type | Effect on Heterocycle | Impact on Redox Potential | Example Group |

| Electron-Withdrawing | Decreases electron density | Shifts to more positive values (easier to reduce) | Phenyl, Nitro |

| Electron-Donating | Increases electron density | Shifts to more negative values (harder to reduce) | Alkyl, Amine |

Thermal Analysis (TGA, DSC) for Stability and Decomposition Pathways

Thermal analysis techniques are pivotal in determining the thermal stability, melting point, and decomposition pathways of chemical substances. researchgate.netiajps.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this characterization. iajps.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iajps.com This provides critical information on decomposition temperatures and the presence of volatile components. netzsch.com For pyrazole-containing materials, TGA curves often reveal multi-step decomposition processes, with each step corresponding to the loss of a specific part of the molecule. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. iajps.com It is used to detect thermal events such as melting, crystallization, and decomposition. DSC analysis can show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or other phase transitions. researchgate.net

Studies on novel heterocyclic compounds containing pyrazole moieties have shown initial decomposition temperatures ranging from 257 °C to 292 °C, with well-defined, multi-step decomposition pathways. researchgate.net For instance, one such material exhibited three distinct weight loss steps at 257 °C (27% loss), 397 °C (43% loss), and 562 °C (30% loss). researchgate.net This data is instrumental in understanding the thermal limits of the compound. researchgate.net

The table below presents representative TGA data from a pyrazole-containing material, illustrating the type of information obtained. researchgate.net

| Decomposition Step | Temperature (°C) | Weight Loss (%) |

| Step 1 | 257 | 27 |

| Step 2 | 397 | 43 |

| Step 3 | 562 | 30 |

Development of Novel Analytical Protocols for Purity and Reaction Monitoring

Ensuring the structural integrity and purity of this compound requires a combination of chromatographic and spectroscopic techniques. These methods are also used to monitor the progress of its synthesis.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.gov For more quantitative monitoring, HPLC can be used to analyze aliquots from the reaction mixture over time.

Structural Characterization and Purity Assessment: A comprehensive analytical protocol involves multiple spectroscopic techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are arguably the most powerful tools for elucidating the molecular structure. They provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and stereochemistry of the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), C=N, and C=C (pyrazole and phenyl rings) bonds would be expected. mdpi.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula and structural components. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is used to verify the empirical formula. mdpi.com

The following table summarizes the role of each analytical technique in the characterization of this compound.

| Analytical Technique | Purpose | Information Obtained |

| TLC/HPLC | Reaction Monitoring & Purity Check | Tracks reaction progress; determines the number of components and relative purity. |

| ¹H & ¹³C NMR | Structural Elucidation & Confirmation | Detailed map of the carbon-hydrogen framework; confirms atom connectivity. |

| IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., -NH₂, C=N). |

| Mass Spectrometry | Molecular Weight Determination | Provides molecular mass and fragmentation data to confirm the molecular formula. |

| Elemental Analysis | Empirical Formula Verification | Determines the elemental composition (%C, %H, %N). |

Future Directions and Emerging Research Avenues for 1 Phenyl 1h Pyrazol 3 Yl Methanamine Chemistry

Exploration of Novel and Sustainable Synthetic Paradigms

The future of synthesizing (1-phenyl-1H-pyrazol-3-yl)methanamine and its analogs is intrinsically linked to the development of green and sustainable chemical processes. Traditional multi-step syntheses are often hampered by the use of hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant waste generation. atlantis-press.com Consequently, a major research thrust is the exploration of novel synthetic paradigms that are more environmentally benign and economically viable.

Key areas of focus include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single vessel to form a complex product, are highly efficient. ias.ac.in Future work will likely involve designing MCRs that can construct the core this compound structure or its precursors in a single, streamlined step.

Catalyst-Free and Solvent-Free Conditions: Research is moving towards eliminating the need for catalysts, particularly those based on toxic or expensive metals. ias.ac.in Performing reactions under solvent-free conditions or in green solvents like water or ethanol (B145695) further enhances the sustainability of the synthesis. ias.ac.inresearchgate.net

Alternative Energy Sources: The use of microwave and ultrasonic irradiation as alternatives to conventional heating is gaining traction. These methods can significantly reduce reaction times, improve yields, and lower energy consumption.

| Parameter | Conventional Methods | Emerging Sustainable Paradigms |

|---|---|---|

| Reaction Steps | Often multi-step, requiring isolation of intermediates | One-pot synthesis, tandem reactions ias.ac.in |

| Solvents | Often toxic organic solvents | Water, ethanol, deep eutectic solvents, or solvent-free conditions ias.ac.in |

| Catalysts | May require Lewis acids or expensive metal catalysts researchgate.net | Catalyst-free reactions, use of benign catalysts (e.g., NaHSO₄–SiO₂) ias.ac.in |

| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasonic energy ias.ac.in |

| Efficiency | Lower atom economy, more waste | High atom economy, reduced by-products, simpler work-up ias.ac.in |

Design and Synthesis of Advanced Derivatives with Tuned Chemical Properties

The this compound scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Future research will concentrate on the rational design and synthesis of advanced derivatives to meet specific functional requirements, particularly in drug discovery. chemmethod.com By strategically introducing various substituents at different positions on the pyrazole and phenyl rings, researchers can modulate properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity. chemmethod.com

For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl ring can alter the electronic character of the entire molecule, which can be crucial for its interaction with biological targets like enzymes or receptors. chemmethod.com Similarly, modifications to the methanamine group can create new interaction points or improve pharmacokinetic profiles. The synthesis of hybrid molecules, where the pyrazole core is linked to other pharmacologically active heterocycles like thiazole (B1198619) or thiophene, is a promising strategy to develop agents with enhanced or novel biological activities. nih.govnih.gov

Integration into Multi-Component Reaction Schemes for Chemical Diversity

Multi-component reactions (MCRs) are powerful tools for generating large libraries of structurally diverse compounds from simple starting materials in a time- and resource-efficient manner. nih.gov Integrating this compound or its synthetic precursors into MCRs is a significant future direction. The primary amine functionality of the molecule makes it an ideal component for well-established MCRs like the Ugi or Passerini reactions, which are used to create complex, peptide-like structures. rug.nlnih.gov

The advantages of this approach are manifold:

Rapid Library Generation: MCRs allow for the rapid synthesis of a wide array of derivatives by simply varying the other components in the reaction. nih.gov

Molecular Complexity: These reactions can build intricate molecular architectures in a single step, which would otherwise require lengthy synthetic sequences. nih.gov

Scaffold Diversification: Using the pyrazole core as a foundation, MCRs can be employed to append a variety of functional groups and structural motifs, leading to novel compounds with potentially unique properties. nih.gov

This strategy is particularly valuable in high-throughput screening campaigns for the discovery of new therapeutic agents.

Discovery of New Catalytic Systems and Material Applications

Beyond its biological potential, the this compound structure holds promise for applications in catalysis and materials science. The nitrogen atoms in the pyrazole ring and the methanamine group are excellent coordinating sites for metal ions. This makes pyrazole derivatives attractive candidates as ligands in coordination chemistry. mdpi.com

Future research is expected to explore the synthesis of metal complexes incorporating this compound-based ligands. These complexes could function as catalysts in a variety of organic transformations, potentially offering unique reactivity or selectivity. researchgate.netmdpi.com

In materials science, the pyrazole scaffold can be incorporated into larger molecular frameworks to create functional materials. For example, pyrazole-containing polymers or metal-organic frameworks (MOFs) could exhibit interesting electronic, optical, or porous properties. There is emerging interest in using pyrazole-based heterojunctions for photovoltaic applications, suggesting a role in the development of organic electronics. researchgate.net

Advanced Theoretical Predictions Guiding Experimental Design and Discovery

The integration of computational chemistry with experimental synthesis is becoming indispensable in modern chemical research. Advanced theoretical methods are poised to play a crucial role in accelerating the discovery and optimization of this compound derivatives.

| Computational Method | Application and Purpose | Guiding Influence on Experiments |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of derivatives to biological targets (e.g., enzymes, receptors). chemmethod.com | Prioritizes the synthesis of compounds with the highest predicted activity, reducing wasted effort. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-target complex over time to assess binding stability. chemmethod.com | Confirms the stability of predicted binding poses and identifies key interactions for optimization. chemmethod.com |

| Density Functional Theory (DFT) | Calculates electronic properties, molecular orbital energies (HOMO/LUMO), and reactivity indices. nih.govresearchgate.net | Provides insights into molecular stability, reactivity, and spectroscopic properties, aiding in reaction design and structural characterization. researchgate.net |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. chemmethod.com | Helps in the early-stage filtering of drug candidates with poor pharmacokinetic or safety profiles. chemmethod.com |

By employing techniques like molecular docking and molecular dynamics simulations, researchers can screen virtual libraries of derivatives against specific biological targets, identifying the most promising candidates for synthesis and experimental testing. chemmethod.comfrontiersin.org Furthermore, quantum chemical methods such as Density Functional Theory (DFT) can be used to predict the electronic structure, stability, and reactivity of novel derivatives, providing fundamental insights that can guide the design of new synthetic routes and functional materials. nih.govresearchgate.net This synergy between theoretical prediction and experimental validation will undoubtedly accelerate the pace of innovation in the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-phenyl-1H-pyrazol-3-yl)methanamine, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via condensation reactions, such as the Mannich reaction or Vilsmeier-Haack formylation. For example, phosphoryl trichloride (POCl₃) or phosphorus pentachloride (PCl₅) in dimethylformamide (DMF) is used to generate reactive intermediates . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (e.g., reflux at 80–100°C). Purification via recrystallization or column chromatography ensures high yield (>70%) and purity (>95%) .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the pyrazole ring protons resonate at δ 6.5–8.0 ppm, while the methanamine group appears as a triplet near δ 3.2 ppm .

- IR : Stretching vibrations for N-H (≈3300 cm⁻¹) and C-N (≈1250 cm⁻¹) confirm functional groups .

- X-ray diffraction : Single-crystal analysis with Bruker SMART APEXII CCD detectors (λ = 0.71073 Å) resolves bond lengths (e.g., C-N ≈1.35 Å) and torsion angles. SHELXL refines structures to R-factors <0.07 .

Q. What safety protocols are critical when handling this compound?

- Methodology : The compound has hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties or reaction mechanisms?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular orbitals, electrostatic potential maps, and Fukui indices. For example, HOMO-LUMO gaps (~4 eV) indicate reactivity, while Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C-H···π) .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Methodology :

- For NMR discrepancies, compare experimental data with computed shifts (e.g., using Gaussian) or check for solvent effects.

- In crystallography, use multi-scan absorption corrections (SADABS) and validate refinement with Rint (<0.05) and residual electron density maps. SHELXPRO interfaces resolve twinning or disorder .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting biological activity?

- Methodology :

- Synthesize derivatives via substituent variation (e.g., halogenation, alkylation) on the phenyl or pyrazole rings.

- Test in vitro bioactivity (e.g., anticonvulsant MES model or glucose uptake assays ).

- Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

Q. What challenges arise in crystallographic refinement using SHELX programs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.